molecular formula C19H21ClN2O3 B3015053 N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034405-82-6

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B3015053
CAS No.: 2034405-82-6
M. Wt: 360.84
InChI Key: LHKVMXSIRDRLMB-UHFFFAOYSA-N
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Description

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxypropyl chain, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide typically involves a multi-step process. One common route includes the following steps:

    Preparation of 3-(3-chlorophenyl)-3-hydroxypropylamine: This intermediate can be synthesized by reacting 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl nitropropene, followed by reduction to yield 3-(3-chlorophenyl)-3-hydroxypropylamine.

    Formation of Oxalamide: The oxalamide moiety is introduced by reacting the amine intermediate with oxalyl chloride in the presence of a base such as triethylamine, followed by coupling with 1-phenylethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropyl-N2-(1-phenylethyl)oxalamide.

    Reduction: Formation of N1-(3-phenyl-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide.

    Substitution: Formation of N1-(3-(3-aminophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure could be utilized in the design of novel polymers or as a building block for advanced materials.

    Biological Studies: The compound can be used to study the interactions of chlorophenyl and oxalamide moieties with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the oxalamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)urea: Similar structure but with a urea moiety instead of oxalamide.

    N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)carbamate: Contains a carbamate group instead of oxalamide.

Uniqueness: N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and oxalamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-13(14-6-3-2-4-7-14)22-19(25)18(24)21-11-10-17(23)15-8-5-9-16(20)12-15/h2-9,12-13,17,23H,10-11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKVMXSIRDRLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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